molecular formula C22H23N3O3 B3441432 4-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]morpholine

4-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]morpholine

Cat. No.: B3441432
M. Wt: 377.4 g/mol
InChI Key: KMTWCUXXCYMLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-yl]morpholine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a morpholine ring attached to a pyrimidine core, which is further substituted with phenyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]morpholine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Substitution Reactions: The phenyl and dimethoxyphenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and suitable nucleophiles.

    Morpholine Ring Introduction: The morpholine ring is attached via a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with morpholine under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the phenyl groups, potentially yielding dihydropyrimidine or reduced phenyl derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, depending on the reactive sites available.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated reagents or alkyl halides are typically employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydropyrimidine or reduced phenyl derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

4-[4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-yl]morpholine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to receptor sites, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

  • 4-(3,4-Dimethoxybenzyl)morpholine
  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone

Comparison:

  • Structural Differences: While similar compounds share the dimethoxyphenyl group, they differ in the core structure (e.g., pyrimidine vs. quinoline) and additional substituents (e.g., phenyl vs. furan).
  • Unique Features: 4-[4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-yl]morpholine is unique due to its combination of a pyrimidine core with a morpholine ring, which imparts distinct chemical and biological properties.
  • Applications: The unique structural features of this compound make it suitable for specific applications, such as targeted enzyme inhibition or receptor modulation, which may not be achievable with similar compounds.

Properties

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-26-20-9-8-17(14-21(20)27-2)19-15-18(16-6-4-3-5-7-16)23-22(24-19)25-10-12-28-13-11-25/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTWCUXXCYMLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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